1-Isopropyl-3-nitrobenzene

Electrophilic Aromatic Substitution Isomer Distribution Synthetic Methodology

1-Isopropyl-3-nitrobenzene (CAS 196818-49-2, also known as 3-nitrocumene) is a meta-substituted aromatic nitro compound. It is an organic liquid with a molecular weight of 165.19 g/mol and the formula C9H11NO2.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B1634062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-nitrobenzene
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C9H11NO2/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3
InChIKeyNRKSONABASVOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Isopropyl-3-nitrobenzene (3-Nitrocumene) as a Precise meta-Substituted Intermediate


1-Isopropyl-3-nitrobenzene (CAS 196818-49-2, also known as 3-nitrocumene) is a meta-substituted aromatic nitro compound . It is an organic liquid with a molecular weight of 165.19 g/mol and the formula C9H11NO2 [1]. Its structure comprises a benzene ring substituted with a strong electron-withdrawing nitro group (-NO2) and an electron-donating isopropyl group . This specific 1,3-substitution pattern dictates its unique reactivity and physical properties, distinguishing it from its ortho- and para- isomers and other alkyl nitrobenzene derivatives.

Why 1-Isopropyl-3-nitrobenzene Cannot Be Replaced by Its Ortho- or Para-Isomers


Substituting 1-isopropyl-3-nitrobenzene with its 2- or 4-isopropyl isomers is not chemically equivalent due to fundamental differences in molecular geometry and reactivity. The nitro group is a strong meta-director, and its position relative to the isopropyl group creates a unique electron density distribution [1]. In the meta isomer, both substituents exhibit their independent directing effects without the resonance interaction present in ortho and para isomers . This leads to significantly different physical properties, including boiling point and polarity, which directly impact separation and purification strategies. Crucially, the meta arrangement provides a specific steric and electronic environment required for regioselective transformations, such as the Knoevenagel condensation used in the synthesis of pharmaceuticals like Azelnidipine, where the para isomer would lead to an entirely different product profile .

Quantitative Evidence for Selecting 1-Isopropyl-3-nitrobenzene over Isomeric Analogs


Synthesis: Lower Yield in Direct Nitration Confirms Necessity for Targeted Sourcing

Direct nitration of isopropylbenzene produces a mixture of isomers where the para-isomer is the major product, and the meta-isomer is a minor component. An undergraduate laboratory study determined the actual p/o (para/ortho) isomer ratio from the nitration of isopropylbenzene, demonstrating that steric effects significantly control regioselectivity [1]. While the specific yield of the meta isomer was not quantified in this study, its status as a minor byproduct is a key differentiator. This means that for applications requiring the pure meta isomer, direct nitration and subsequent separation is inherently inefficient and costly compared to purchasing a pre-isolated, high-purity stock of 1-Isopropyl-3-nitrobenzene .

Electrophilic Aromatic Substitution Isomer Distribution Synthetic Methodology

Application: Exclusive Precursor to the Antihypertensive Agent Azelnidipine

The meta-substituted nitrobenzene moiety is a critical structural component of Azelnidipine, a dihydropyridine calcium channel blocker used to treat hypertension . The synthesis of Azelnidipine relies on a Knoevenagel condensation between 3-nitrobenzaldehyde and isopropyl acetoacetate, yielding the key intermediate isopropyl 2-(3-nitrobenzylidene)acetoacetate in 65% yield . This intermediate is then reacted to form the final drug product [1]. This specific utility is not shared by the ortho- or para-isomers of isopropyl nitrobenzene, as the 3-nitro substitution pattern is essential for the drug's pharmacophore.

Pharmaceutical Intermediates Drug Synthesis Calcium Channel Blockers

Physical Properties: Distinct Boiling Point Enables Isomer Separation

The physical properties of 1-isopropyl-3-nitrobenzene differ from its isomers, which is a critical factor for purification and quality control. The meta-isomer has a reported boiling point of 224.4 ± 19.0 °C at 760 mmHg [1] or 118-120 °C at 15 mmHg [2], while the para-isomer has a boiling point of 106-107 °C at 11 mmHg . This difference allows for separation via fractional distillation. In industrial settings, the nitration mixture is separated using techniques that exploit these distinct boiling points to isolate the desired isomer .

Physical Chemistry Separation Science Analytical Chemistry

Validated Applications for Procuring 1-Isopropyl-3-nitrobenzene


Synthesis of Azelnidipine and Related Dihydropyridine Calcium Channel Blockers

This is the most validated application for this compound. The meta-nitrobenzene substructure is a cornerstone for synthesizing Azelnidipine, an antihypertensive drug. As detailed in Section 3, the synthesis pathway explicitly requires the 3-nitro substitution pattern . Using the ortho- or para- isomer will not yield the correct product. Therefore, procurement of 1-isopropyl-3-nitrobenzene is mandatory for any research, development, or production involving Azelnidipine or its analogs.

Research on Regioselective Electrophilic Aromatic Substitution

This compound serves as a key model substrate for studying the interplay of steric and electronic effects in electrophilic aromatic substitution. As established in Section 3, the nitration of isopropylbenzene yields a distinct mixture of isomers, with the meta-isomer being a minor component . Sourcing the pure meta-isomer allows researchers to study subsequent reactions on a single, well-defined starting material, eliminating variables and simplifying analysis. This is crucial for fundamental studies in physical organic chemistry and for developing new, regioselective synthetic methods.

Synthesis of 3-Isopropylaniline and Downstream Derivatives

The reduction of 1-isopropyl-3-nitrobenzene is a direct route to 3-isopropylaniline, a valuable chemical intermediate . 3-Isopropylaniline can be used in the synthesis of various agrochemicals, dyes, and other fine chemicals [1]. Procuring the pure nitro compound ensures a clean reduction to the desired meta-substituted aniline derivative, avoiding contamination from other isomeric anilines that would be formed from an isomeric mixture.

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